N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with a complex structure characterized by multiple biphenyl and amino groups. This compound is known for its applications in organic electronics, particularly in the development of materials for OLEDs (organic light-emitting diodes) and perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl derivatives with amine groups under controlled conditions. One common method includes the use of biphenol and p-nitrochlorobenzene as starting materials. These are mixed with a salt-forming agent and a strong-polarity aprotic solvent under nitrogen protection. The mixture undergoes a reflux reaction at 130-140°C for 3-5 hours . The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as sublimation are employed to achieve ultra-pure grades of the compound .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenated biphenyl derivatives as starting materials.
Common Reagents and Conditions
Common reagents include strong acids and bases, organic solvents like dimethylformamide (DMF), and catalysts such as nickel or palladium. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce various biphenyl amines .
Scientific Research Applications
N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is widely used in scientific research, particularly in the fields of:
Chemistry: As a precursor for synthesizing complex organic molecules.
Biology: In the study of molecular interactions and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine involves its ability to act as an electron donor or acceptor, depending on the specific application. In OLEDs, it functions as a hole transport layer material, facilitating the movement of positive charges and improving the efficiency of the device . The molecular targets and pathways involved include interactions with other organic molecules and the formation of stable charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-aminophenyl)-N,N’-diphenyl-4,4’-biphenyldiamine: Similar in structure but with different substituents, affecting its electronic properties.
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: Another related compound with multiple amino groups, used in similar applications.
Uniqueness
N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific arrangement of biphenyl and amino groups, which confer distinct electronic properties. This makes it particularly suitable for use in high-performance electronic devices, where precise control over charge transport is essential .
Properties
IUPAC Name |
4-[4-[4-(4-aminophenyl)-N-[4-(4-aminophenyl)phenyl]anilino]phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4/c37-31-13-1-25(2-14-31)28-7-19-34(20-8-28)40(35-21-9-29(10-22-35)26-3-15-32(38)16-4-26)36-23-11-30(12-24-36)27-5-17-33(39)18-6-27/h1-24H,37-39H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVGLSMAXSAJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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